molecular formula C9H15NOS B2363733 N-(Thian-2-ylmethyl)prop-2-enamide CAS No. 1516749-33-9

N-(Thian-2-ylmethyl)prop-2-enamide

Cat. No.: B2363733
CAS No.: 1516749-33-9
M. Wt: 185.29
InChI Key: JQOPJTJITZORCA-UHFFFAOYSA-N
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Description

N-(Thian-2-ylmethyl)prop-2-enamide is an organic compound that features a thian-2-ylmethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thian-2-ylmethyl)prop-2-enamide typically involves the reaction of thian-2-ylmethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(Thian-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thian-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted enamides depending on the nucleophile used.

Scientific Research Applications

N-(Thian-2-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Thian-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Thian-2-ylmethyl)prop-2-enamide can be compared with other similar compounds such as:

    N-(Thian-2-ylmethyl)prop-2-enoate: Similar structure but with an ester group instead of an amide.

    N-(Thian-2-ylmethyl)prop-2-enone: Contains a ketone group instead of an amide.

    N-(Thian-2-ylmethyl)prop-2-enamine: Features an amine group instead of an amide.

The uniqueness of this compound lies in its amide functionality, which imparts different chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(thian-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-2-9(11)10-7-8-5-3-4-6-12-8/h2,8H,1,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOPJTJITZORCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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